

The Discovery of Melperone N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Melperone N-Oxide

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Introduction

Melperone, a butyrophenone atypical antipsychotic, undergoes hepatic metabolism, leading to the formation of various metabolites. Among these, **Melperone N-Oxide** has been identified as a notable product of its biotransformation. This technical guide provides an in-depth overview of the discovery of **Melperone N-Oxide**, detailing the experimental protocols used for its identification and presenting the available data in a structured format for scientific and research applications.

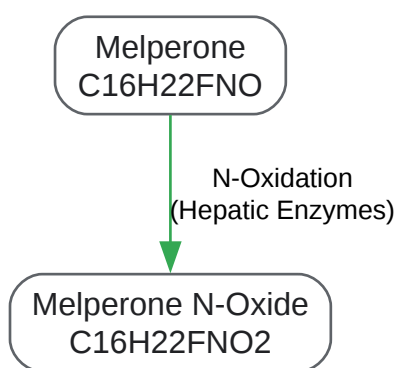
Core Discovery and Identification

The initial identification of metabolites of melperone dates back to studies conducted in the late 1970s and early 1980s. A significant breakthrough in the characterization of its human metabolites came from a 1983 study by Chan and Okerholm, which utilized a sensitive and specific assay combining gas chromatography with mass spectrometry (GC-MS) for the quantitative analysis of melperone in human plasma. In this study, a previously unknown plasma metabolite was isolated and identified in clinical samples, laying the groundwork for the characterization of **Melperone N-Oxide**^[1]. Earlier research in 1978 by Wiesel had also investigated the effects of melperone and two of its urinary metabolites in rodents, indicating that the metabolic profile of the drug was an active area of investigation.

The definitive chemical structure of **Melperone N-Oxide** is 1-(4-Fluorophenyl)-4-(4-methyl-1-oxido-1-piperidiny)-1-butanone, with the CAS number 2724690-02-0. Its formation represents a key metabolic pathway for melperone.

Metabolic Pathway of Melperone to Melperone N-Oxide

The biotransformation of melperone to its N-oxide metabolite occurs primarily in the liver. This reaction involves the oxidation of the tertiary amine in the piperidine ring of the melperone molecule.



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Caption: Metabolic conversion of Melperone to **Melperone N-Oxide**.

Experimental Protocols for Discovery and Analysis

The identification and quantification of **Melperone N-Oxide** have been achieved through sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

The foundational method for identifying melperone metabolites in biological fluids involved GC-MS.

1. Sample Preparation (Human Plasma):

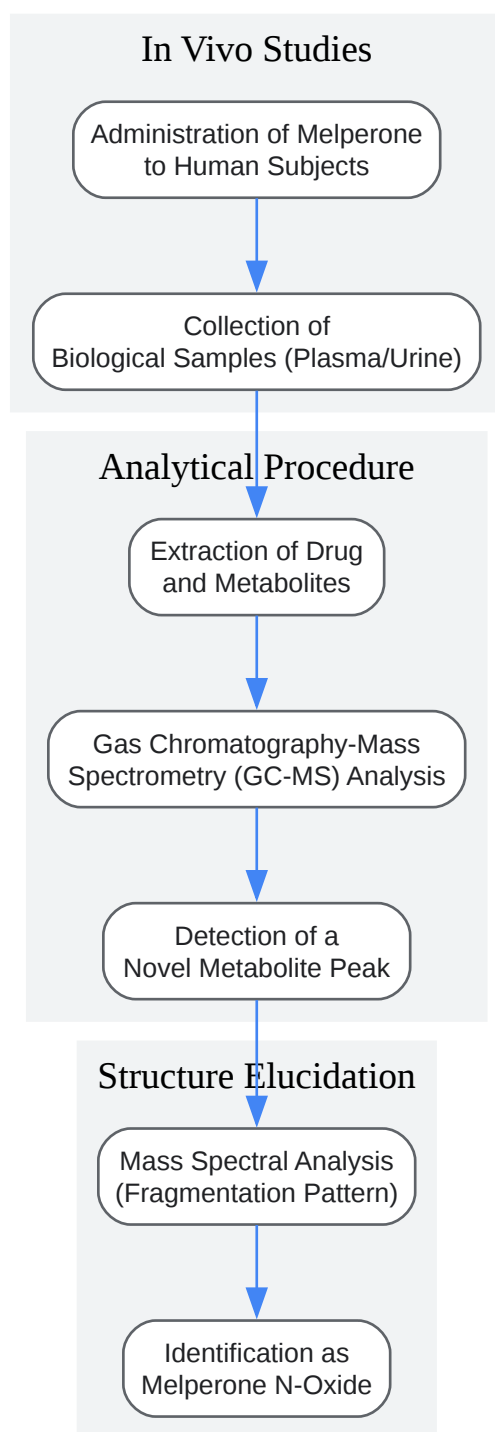
- A 2 mL human plasma sample is used.
- Extraction of melperone and its metabolites is performed. (Specific extraction details from the original study are not available in the provided search results).

2. GC-MS Analysis:

- Instrumentation: A combined gas chromatograph-mass spectrometer is utilized.
- Technique: Selected Ion Monitoring (SIM) is employed for sensitive and specific detection.
- Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then ionized, and the mass spectrometer detects and identifies the molecules based on their mass-to-charge ratio.

Experimental Workflow for Metabolite Discovery

The logical workflow for the discovery and characterization of **Melperone N-Oxide** is as follows:



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References

- 1. Quantitative analysis of melperone in human plasma by gas chromatography--mass spectrometry--selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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